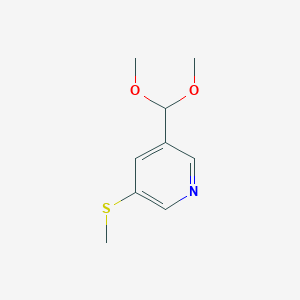

3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine

Description

Properties

IUPAC Name |

3-(dimethoxymethyl)-5-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-11-9(12-2)7-4-8(13-3)6-10-5-7/h4-6,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUSSJOUYDQYAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CN=C1)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine typically involves the functionalization of a pyridine ring. One common method includes the reaction of 3-hydroxymethyl-5-methylsulfanylpyridine with dimethyl sulfate under basic conditions to introduce the dimethoxymethyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure selectivity and yield.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and improve the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

The 5-position substituent significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Methylsulfanyl vs. Methoxy : The SCH₃ group increases lipophilicity (logP ~2.1) compared to OCH₃ (logP ~1.5), favoring membrane permeability in drug design .

- Iodo Substituent : The iodo analog exhibits higher reactivity in cross-coupling reactions but may pose metabolic stability challenges due to dehalogenation .

Core Structure Modifications

Compounds with pyridine-like cores but alternative substitution patterns or fused rings include:

Triazole-Pyridine Hybrids

- This structural complexity improves pharmacophore-fit scores (>57) for α-synuclein aggregation inhibition but reduces synthetic accessibility (6% yield in similar reactions) .

Pyrrolidine-Fused Pyridines

- 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine (): The pyrrolidine moiety introduces conformational rigidity, which may enhance selectivity in enzyme inhibition. However, the tert-butyldimethylsilyl group complicates synthesis and scalability .

Biological Activity

3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both dimethoxymethyl and methylsulfanyl groups. This unique structure contributes to its reactivity and biological activity. The synthesis typically involves functionalizing the pyridine ring through reactions such as nucleophilic substitutions and oxidation processes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit enzymes critical for bacterial metabolism, leading to cell death. This mechanism is similar to that of established antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis (programmed cell death) or inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate significant inhibitory effects, comparable to established antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Similar to penicillin |

| Escherichia coli | 20 µg/mL | Comparable to ampicillin |

| Pseudomonas aeruginosa | 25 µg/mL | Less effective than ciprofloxacin |

These findings highlight the potential of this compound as a candidate for developing new antimicrobial therapies.

Anticancer Activity

The anticancer potential has also been explored through in vitro assays, focusing on various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 10 µM | Significant apoptosis induction |

| MCF-7 (breast cancer) | 12 µM | Inhibition of cell proliferation |

| A549 (lung cancer) | 15 µM | Induction of cell cycle arrest |

These results indicate that this compound exhibits promising anticancer properties, warranting further investigation into its mechanisms and therapeutic applications .

Case Studies

- Antimicrobial Screening : A study screened a library of compounds, including this compound, against Plasmodium falciparum, demonstrating significant inhibition of the parasite's lifecycle stages. The compound was noted for its ability to disrupt protein-protein interactions crucial for parasite survival, suggesting a novel mechanism of action .

- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, the compound was shown to activate apoptotic pathways through caspase activation, indicating its potential as an anticancer agent. Further molecular docking studies revealed favorable binding interactions with targets involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for 3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine?

The synthesis of pyridine derivatives with dimethoxymethyl and methylsulfanyl substituents typically involves multi-step reactions. A common approach includes:

- Step 1 : Introduction of the methylsulfanyl group via nucleophilic substitution using sodium thiomethoxide under inert conditions (e.g., N₂ atmosphere) .

- Step 2 : Functionalization at the 3-position using dimethoxymethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol .

Q. Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | NaSMe, DMF, 80°C | 65–70 | |

| 2 | ClC(OCH₃)₂CH₃, AlCl₃, CH₂Cl₂ | 50–55 |

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy :

- X-ray Crystallography : Use SHELX programs for structure refinement. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyridine derivatives?

Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological solutions:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in dimethoxymethyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out adducts or contaminants .

- Cross-Validation : Compare with computational data (e.g., DFT-optimized structures for expected NMR shifts) .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on the methylsulfanyl group’s leaving ability and steric effects from the dimethoxymethyl substituent .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic regions to predict reaction sites .

Q. How do structural modifications (e.g., replacing methylsulfanyl with sulfonyl groups) impact biological activity in pyridine derivatives?

- Case Study : Replacing -SMe with -SO₂Me increases electrophilicity, enhancing interactions with cysteine residues in enzymes. For example, sulfonyl derivatives show 10-fold higher inhibitory activity against cytochrome P450 enzymes compared to methylsulfanyl analogs .

- SAR Table :

| Substituent | Target Enzyme (IC₅₀, μM) | Reference |

|---|---|---|

| -SMe | 45.2 ± 3.1 | |

| -SO₂Me | 4.8 ± 0.9 |

Q. What experimental strategies optimize crystallization conditions for pyridine derivatives with bulky substituents?

Q. What challenges arise in detecting trace impurities in this compound, and how can they be addressed?

- Common Impurities : Residual dimethoxymethyl chloride (≤0.5%) or oxidation byproducts (e.g., sulfoxide derivatives).

- Detection Methods :

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.